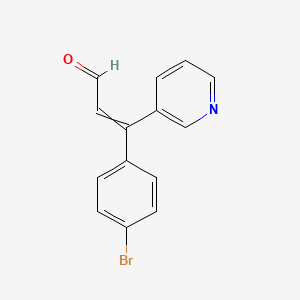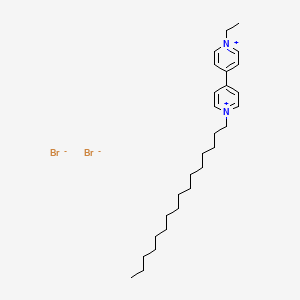
1-Ethyl-1'-hexadecyl-4,4'-bipyridin-1-ium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is a bipyridinium compound known for its unique electrochemical properties. This compound is part of the viologen family, which is characterized by the presence of bipyridinium units.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with an alkylating agent. The process can be summarized as follows:
Starting Materials: 4,4’-bipyridine and 1-bromohexadecane.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions.
Procedure: 4,4’-bipyridine is dissolved in the solvent, and 1-bromohexadecane is added dropwise.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or column chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Redox Reactions: The compound exhibits reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Redox Reactions: Common reagents include reducing agents such as sodium dithionite or electrochemical methods.
Substitution Reactions: Nucleophiles such as thiols or amines are used under mild conditions.
Major Products Formed
Redox Reactions: The major products are the reduced forms of the compound, which exhibit different electronic properties.
Substitution Reactions: The products are substituted bipyridinium derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Electrochromic Devices: Due to its reversible redox behavior, it is used in electrochromic devices that change color upon reduction or oxidation.
Molecular Electronics: The compound’s unique electronic properties make it suitable for use in molecular electronic devices.
Biological Studies: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide involves its redox behavior:
Redox Processes: The compound undergoes reversible one- and two-electron reductions, leading to changes in its electronic structure and properties.
Molecular Targets: The primary targets are the electronic states of the bipyridinium units, which are altered during redox reactions.
Pathways Involved: The redox processes involve electron transfer pathways that are influenced by the substituents on the bipyridinium units.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium (Paraquat): Known for its herbicidal properties and similar redox behavior.
1,1’-Diethyl-4,4’-bipyridinium: Another viologen compound with comparable electrochemical properties.
1,1’-Dibutyl-4,4’-bipyridinium: Exhibits similar redox characteristics but with different alkyl substituents.
Uniqueness
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is unique due to its long alkyl chain, which imparts distinct solubility and aggregation properties. This makes it particularly useful in applications requiring specific molecular interactions and self-assembly behavior .
Propiedades
Número CAS |
76794-29-1 |
|---|---|
Fórmula molecular |
C28H46Br2N2 |
Peso molecular |
570.5 g/mol |
Nombre IUPAC |
1-ethyl-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C28H46N2.2BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-30-25-20-28(21-26-30)27-18-23-29(4-2)24-19-27;;/h18-21,23-26H,3-17,22H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
YCMXSWZOAIPABI-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


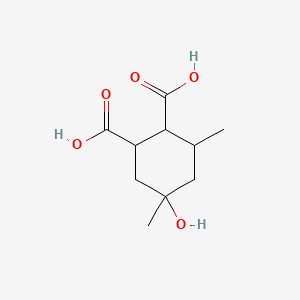

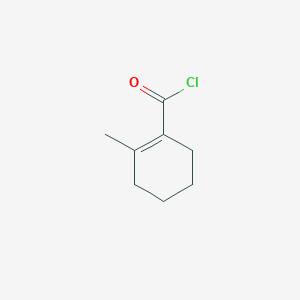
![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
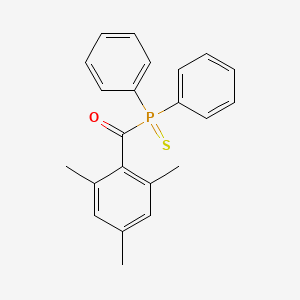
![5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14435619.png)
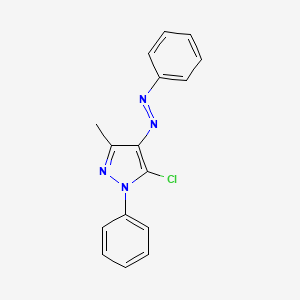
![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)
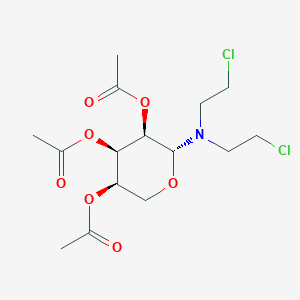

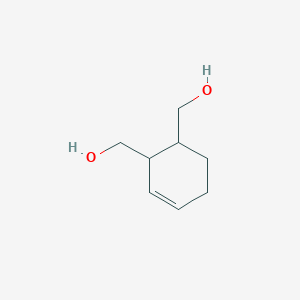
![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)
